4-(4-Oxocyclohexyl)phenyl acetate
Overview
Description
“4-(4-Oxocyclohexyl)phenyl acetate” is a chemical compound with the molecular formula C14H16O3 . It is used in scientific research and has applications in fields such as drug synthesis, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “4-(4-Oxocyclohexyl)phenyl acetate” consists of 14 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 232.27 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Oxocyclohexyl)phenyl acetate” include its molecular formula (C14H16O3), molecular weight (232.27), and structure .Scientific Research Applications
Chemical Reactions and Mechanisms
- The compound participates in nucleophilic substitution reactions, forming acetate-substitution products in aprotic solvents. This reaction involves an elimination-addition mechanism with cyclohexyne as an intermediate, confirmed through deuterium labeling and trapping. The reaction kinetics and regioselectivity of nucleophilic addition to cyclohexyne are influenced by the ring substituent and LUMO populations (Fujita et al., 2004).
Photochemical Properties
- 4-(4-Oxocyclohexyl)phenyl acetate exhibits specific photochemical rearrangements. Studies on phenyl acetate show the quantum yields of rearrangements in cyclohexane are independent of variables like irradiation time, temperature, and the presence of certain quenchers. This suggests a stable photochemical behavior, which is vital for applications in photodynamic therapy and photochemistry (Shizuka et al., 1969).
Binding Characteristics in Biological Systems
- The binding dynamics of thiosemicarbazone derivatives of the compound to human serum albumin (HSA) were studied using fluorescence spectroscopy, circular dichorism, and molecular modeling. These studies are crucial for understanding the pharmacokinetic mechanisms of drugs and can be applied in the development of new therapeutic agents (Karthikeyan et al., 2016).
Industrial and Environmental Applications
- 4-Bromophenyl acetate, a related compound, can be efficiently separated from industrial residues using selective sorption into ZSM-5 and desorption with acetone. This finding is significant for waste management and environmental protection, indicating potential applications in industrial purification processes (Smith et al., 1997).
Safety and Hazards
“4-(4-Oxocyclohexyl)phenyl acetate” is classified as having acute oral toxicity (Category 4) according to the OSHA Hazard Communication Standard (29 CFR 1910) . It is recommended to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring good ventilation .
properties
IUPAC Name |
[4-(4-oxocyclohexyl)phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10(15)17-14-8-4-12(5-9-14)11-2-6-13(16)7-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNPGEXBLBNKAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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